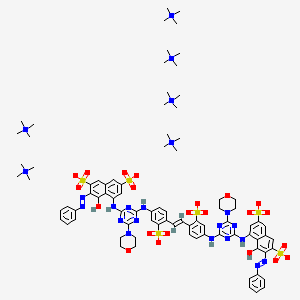![molecular formula C18H33NO11 B570907 Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui CAS No. 122037-03-0](/img/structure/B570907.png)
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is a branched trisaccharide derived from the glycosidic antibiotic aculeximycin, which is produced by the bacterium Streptosporangium albidum. This compound is notable for its unique structure, consisting of three 6-deoxyhexose units, and its role in the biological activity of aculeximycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is typically obtained through the chemical degradation of aculeximycin. The process involves treating aculeximycin with 2% 1,8-diazabicyclo[5,4,0]undecene-7 (DBU) in methanol, which cleaves the glycosidic bonds and yields aculexitriose along with pseudoaglycones I and II . The reaction conditions are carefully controlled to ensure the selective cleavage of the glycosidic bonds without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of aculexitriose is closely tied to the fermentation processes used to produce aculeximycin. Streptosporangium albidum is cultured under specific conditions to maximize the yield of aculeximycin, which is then subjected to chemical degradation to isolate aculexitriose .
Chemical Reactions Analysis
Types of Reactions
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert aculexitriose into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products
The major products formed from these reactions include various derivatives of aculexitriose, such as acetylated or benzoylated aculexitriose, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui has several scientific research applications:
Chemistry: It serves as a model compound for studying glycosidic bond cleavage and carbohydrate chemistry.
Biology: this compound is used in the study of bacterial metabolism and the biosynthesis of glycosidic antibiotics.
Medicine: Research on aculexitriose contributes to the development of new antibiotics and the understanding of antibiotic resistance mechanisms.
Mechanism of Action
The mechanism of action of aculexitriose is primarily related to its role as a component of aculeximycin. Aculeximycin exerts its effects by inhibiting bacterial cell wall synthesis, which is facilitated by the presence of aculexitriose in its structure. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Sporaviridin: Another glycosidic antibiotic with a similar structure and biological activity.
Erythromycin: A macrolide antibiotic that shares some structural features with aculeximycin but differs in its glycosidic components.
Uniqueness
Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is unique due to its specific arrangement of 6-deoxyhexose units and its role in the biological activity of aculeximycin. This distinct structure contributes to its specific interactions with bacterial enzymes and its effectiveness as part of a glycosidic antibiotic .
Properties
CAS No. |
122037-03-0 |
|---|---|
Molecular Formula |
C18H33NO11 |
Molecular Weight |
439.458 |
IUPAC Name |
(2R,3S,4R,5R)-3-[(2S,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H33NO11/c1-6(21)12(22)17(30-11-4-9(19)13(23)7(2)27-11)10(5-20)29-18-16(26)15(25)14(24)8(3)28-18/h5-18,21-26H,4,19H2,1-3H3/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+,16-,17-,18+/m1/s1 |
InChI Key |
PJQWROZUWXMOPS-BQVGKSACSA-N |
SMILES |
CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)

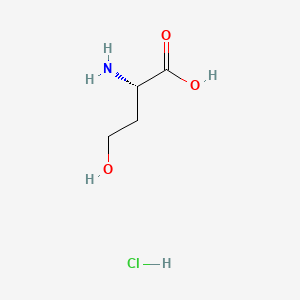
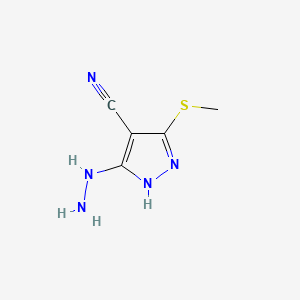
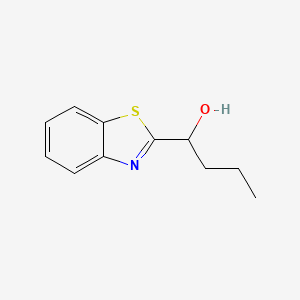
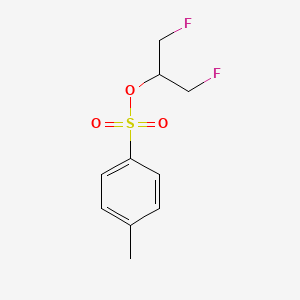
![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)

![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
